Cas no 147345-36-6 (Butanoic acid,4-bromo-4,4-difluoro-)

Butanoic acid, 4-bromo-4,4-difluoro-, is a halogenated carboxylic acid derivative characterized by the presence of bromine and fluorine atoms at the 4-position of the butanoic acid backbone. This compound is of interest in synthetic organic chemistry due to its potential as a versatile building block for the preparation of fluorinated and brominated intermediates. The difluoro substitution enhances its reactivity in nucleophilic substitution and coupling reactions, while the bromine moiety offers further functionalization opportunities. Its structural features make it suitable for applications in pharmaceuticals, agrochemicals, and materials science, where selective fluorination is desired. The compound is typically handled under controlled conditions due to its reactivity.
Butanoic acid,4-bromo-4,4-difluoro- structure
147345-36-6 structure
商品名:Butanoic acid,4-bromo-4,4-difluoro-
CAS番号:147345-36-6
MF:C4H5O2F2Br
メガワット:202.9821
CID:100788
PubChem ID:2736276

Butanoic acid,4-bromo-4,4-difluoro- 化学的及び物理的性質

名前と識別子

    • Butanoic acid,4-bromo-4,4-difluoro-
    • 4-bromo-4,4-difluorobutanoic acid
    • 4-BROMO-4,4-DIFLUOROBUTYRIC ACID
    • 4-Bromo-4,4-difluorobutyricacid97%
    • 4-Bromo-4,4-difluorobutyric acid 97%
    • 4-bromanyl-4,4-bis(fluoranyl)butanoic acid
    • 4-BROMO-4,4-DIFLUOROBUTYRICACID
    • 147345-36-6
    • FT-0617838
    • EN300-650564
    • AKOS034834171
    • A808638
    • DTXSID40371246
    • SCHEMBL7023611
    • Butanoic acid, 4-bromo-4,4-difluoro-
    • インチ: InChI=1S/C4H5BrF2O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9)
    • InChIKey: YAIWEWFNTHJMTH-UHFFFAOYSA-N
    • ほほえんだ: BrC(F)(F)CCC(O)=O

計算された属性

  • せいみつぶんしりょう: 201.94405
  • どういたいしつりょう: 201.944
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 115
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 密度みつど: 1.791
  • ふってん: 90-92°C
  • フラッシュポイント: 85.2°C
  • 屈折率: 1.445
  • PSA: 37.3

Butanoic acid,4-bromo-4,4-difluoro- セキュリティ情報

Butanoic acid,4-bromo-4,4-difluoro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-650564-0.05g
4-bromo-4,4-difluorobutanoic acid
147345-36-6 95%
0.05g
$524.0 2023-06-02
A2B Chem LLC
AA65658-5g
Butanoic acid, 4-bromo-4,4-difluoro-
147345-36-6 95%
5g
$6055.00 2024-04-20
Enamine
EN300-650564-1.0g
4-bromo-4,4-difluorobutanoic acid
147345-36-6 95%
1g
$1971.0 2023-06-02
Aaron
AR001FIE-2.5g
Butanoic acid, 4-bromo-4,4-difluoro-
147345-36-6 95%
2.5g
$5340.00 2025-02-13
A2B Chem LLC
AA65658-50mg
Butanoic acid, 4-bromo-4,4-difluoro-
147345-36-6 95%
50mg
$587.00 2024-04-20
1PlusChem
1P001FA2-5g
Butanoic acid, 4-bromo-4,4-difluoro-
147345-36-6 95%
5g
$7131.00 2024-06-20
1PlusChem
1P001FA2-100mg
Butanoic acid, 4-bromo-4,4-difluoro-
147345-36-6 95%
100mg
$908.00 2024-06-20
1PlusChem
1P001FA2-50mg
Butanoic acid, 4-bromo-4,4-difluoro-
147345-36-6 95%
50mg
$710.00 2024-06-20
1PlusChem
1P001FA2-250mg
Butanoic acid, 4-bromo-4,4-difluoro-
147345-36-6 95%
250mg
$1270.00 2024-06-20
Enamine
EN300-650564-0.5g
4-bromo-4,4-difluorobutanoic acid
147345-36-6 95%
0.5g
$1539.0 2023-06-02

Butanoic acid,4-bromo-4,4-difluoro- 関連文献

Butanoic acid,4-bromo-4,4-difluoro-に関する追加情報

Butanoic acid,4-bromo-4,4-difluoro- (CAS No. 147345-36-6): A Comprehensive Overview

Butanoic acid,4-bromo-4,4-difluoro- (CAS No. 147345-36-6) is a fluorinated and brominated derivative of butanoic acid, exhibiting unique chemical properties that make it of significant interest in the field of organic synthesis and pharmaceutical research. This compound, characterized by its bromo and difluoro substituents, has garnered attention due to its potential applications in the development of novel agrochemicals and pharmaceutical agents.

The molecular structure of Butanoic acid,4-bromo-4,4-difluoro- consists of a four-carbon chain with a carboxylic acid group at one end and two fluorine atoms attached to the fourth carbon. The presence of the bromo atom introduces additional reactivity, making this compound a valuable intermediate in synthetic chemistry. Its fluorinated nature enhances its lipophilicity, which is a crucial factor in drug design for improving bioavailability and metabolic stability.

In recent years, the demand for fluorinated compounds in pharmaceuticals has surged due to their favorable pharmacokinetic properties. The bromo substituent in Butanoic acid,4-bromo-4,4-difluoro- allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of more complex molecules. These reactions are pivotal in constructing heterocyclic frameworks that are prevalent in many bioactive compounds.

One of the most compelling aspects of Butanoic acid,4-bromo-4,4-difluoro- is its role as a precursor in the synthesis of difluorinated amino acids, which are increasingly being explored for their potential as drug candidates. The introduction of fluorine atoms into amino acids can modulate their binding affinity to biological targets, leading to improved therapeutic efficacy. For instance, studies have shown that difluorinated analogs of naturally occurring amino acids can exhibit enhanced stability against enzymatic degradation, thereby prolonging their biological activity.

Moreover, the bromo group in this compound serves as an excellent handle for further derivatization. It can be readily exchanged with other functional groups using palladium-catalyzed reactions, allowing chemists to tailor the molecular structure according to specific requirements. This flexibility is particularly valuable in medicinal chemistry, where subtle modifications can significantly impact the pharmacological profile of a compound.

Recent research has also highlighted the utility of Butanoic acid,4-bromo-4,4-difluoro- in the development of novel agrochemicals. Fluorinated compounds are known for their enhanced pesticidal and herbicidal properties due to their increased resistance to metabolic degradation. The combination of bromo and difluoro substituents in this molecule imparts a high degree of lipophilicity and stability, making it an attractive candidate for designing next-generation crop protection agents.

The synthesis of Butanoic acid,4-bromo-4,4-difluoro- typically involves multi-step organic transformations starting from commercially available precursors. The introduction of the bromo atom is often achieved through electrophilic aromatic substitution or direct bromination reactions. Subsequent fluorination can be performed using reagents such as hydrogen fluoride-pyridine complexes or catalytic methods involving transition metals. These synthetic routes highlight the compound's accessibility and versatility for further chemical manipulation.

In conclusion,Butanoic acid,4-bromo-4,4-difluoro- (CAS No. 147345-36-6) represents a fascinating compound with broad applications in pharmaceutical and agrochemical research. Its unique structural features—namely the presence of both bromo and difluoro substituents—endow it with remarkable synthetic potential and functional diversity. As research continues to uncover new methodologies for fluorination and bromination chemistry,Butanoic acid,4-bromo-4,4-difluoro-* will undoubtedly remain at the forefront of molecular innovation.

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